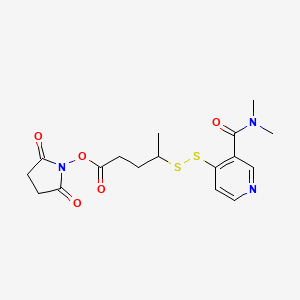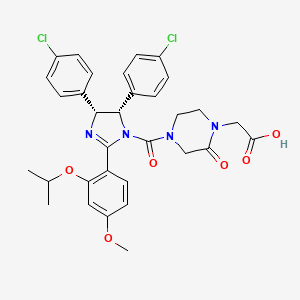
3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose is a glycosylation product of the sugar mannose. This compound is a disaccharide, specifically a mannose derivative, and is known for its role in the synthesis of oligosaccharides and polysaccharides. It is used in various biochemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose typically involves glycosylation reactions. One common method is the reaction of mannose with a glycosyl donor under acidic conditions to form the desired disaccharide. The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid or other strong acids to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The use of bioreactors and continuous flow systems is common in industrial settings to ensure consistent production quality.
化学反応の分析
Types of Reactions
3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into carbonyl groups, often using reagents like periodic acid.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reagents like sodium borohydride.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4) under mild conditions.
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Halides (e.g., HCl) or sulfonates (e.g., tosyl chloride) in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and as a building block for oligosaccharides and polysaccharides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential antiviral and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of 3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. It can modulate the activity of glycosidases and glycosyltransferases, affecting the synthesis and breakdown of glycoconjugates. The compound’s ability to form hydrogen bonds and its structural similarity to natural substrates allow it to effectively compete with endogenous molecules, thereby influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 3,6-Di-o-(a-D-mannopyranosyl)-a-D-mannopyranoside
- Octyl 3,6-Di-o-(a-D-mannopyranosyl)-b-D-mannopyranoside
- 3,6-Di-o-(Alpha-D-mannopyranosyl)-D-mannopyrannose
Uniqueness
3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose is unique due to its specific glycosidic linkages and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its role in the synthesis of complex carbohydrates make it a valuable compound in both research and industrial applications.
特性
分子式 |
C18H32O16 |
|---|---|
分子量 |
504.4 g/mol |
IUPAC名 |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S)-3,5,6-trihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5+,6-,7-,8+,9-,10+,11-,12+,13-,14+,15+,16?,17+,18+/m1/s1 |
InChIキー |
KJZMZIMBDAXZCX-CFHCCONSSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)


![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)


![5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11828117.png)
![tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B11828124.png)
![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)
